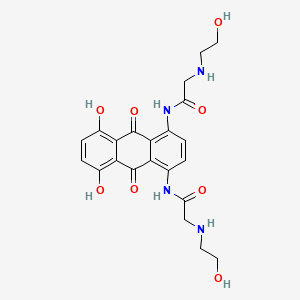
N,N'-(9,10-dihydro-5,8-dihydroxy-9,10-dioxo-1,4-anthracenediyl)bis(2-((2-hydroxyethyl)amino)acetamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(9,10-dihydro-5,8-dihydroxy-9,10-dioxo-1,4-anthracenediyl)bis(2-((2-hydroxyethyl)amino)acetamide) is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its anthracene core, which is a polycyclic aromatic hydrocarbon, and its functional groups that include hydroxyl, keto, and amino groups. These functional groups contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(9,10-dihydro-5,8-dihydroxy-9,10-dioxo-1,4-anthracenediyl)bis(2-((2-hydroxyethyl)amino)acetamide) typically involves multiple steps, starting from anthracene derivatives. The process includes:
Oxidation: of anthracene to form 9,10-anthraquinone.
Hydroxylation: of 9,10-anthraquinone to introduce hydroxyl groups at the 5 and 8 positions.
Amidation: reactions to attach the aminoethyl groups to the anthraquinone core.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N,N’-(9,10-dihydro-5,8-dihydroxy-9,10-dioxo-1,4-anthracenediyl)bis(2-((2-hydroxyethyl)amino)acetamide) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The keto groups can be reduced to hydroxyl groups.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce hydroquinones.
Scientific Research Applications
N,N’-(9,10-dihydro-5,8-dihydroxy-9,10-dioxo-1,4-anthracenediyl)bis(2-((2-hydroxyethyl)amino)acetamide) has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a fluorescent probe.
Medicine: Studied for its anticancer properties and ability to interact with DNA.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of N,N’-(9,10-dihydro-5,8-dihydroxy-9,10-dioxo-1,4-anthracenediyl)bis(2-((2-hydroxyethyl)amino)acetamide) involves its interaction with molecular targets such as enzymes and DNA. The compound can intercalate into DNA, disrupting its structure and function. It can also inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation.
Comparison with Similar Compounds
Similar Compounds
Rhein: 4,5-Dihydroxyanthraquinone-2-carboxylic acid.
9,10-Dihydro-9,10-dihydroxyphenanthrene: A phenanthrene derivative with similar hydroxyl and keto groups.
Uniqueness
N,N’-(9,10-dihydro-5,8-dihydroxy-9,10-dioxo-1,4-anthracenediyl)bis(2-((2-hydroxyethyl)amino)acetamide) is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. Its applications in various fields, from chemistry to medicine, highlight its versatility and importance in scientific research.
Properties
CAS No. |
190334-60-2 |
|---|---|
Molecular Formula |
C22H24N4O8 |
Molecular Weight |
472.4 g/mol |
IUPAC Name |
N-[5,8-dihydroxy-4-[[2-(2-hydroxyethylamino)acetyl]amino]-9,10-dioxoanthracen-1-yl]-2-(2-hydroxyethylamino)acetamide |
InChI |
InChI=1S/C22H24N4O8/c27-7-5-23-9-15(31)25-11-1-2-12(26-16(32)10-24-6-8-28)18-17(11)21(33)19-13(29)3-4-14(30)20(19)22(18)34/h1-4,23-24,27-30H,5-10H2,(H,25,31)(H,26,32) |
InChI Key |
GUCSRQGDZMRKAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1NC(=O)CNCCO)C(=O)C3=C(C=CC(=C3C2=O)O)O)NC(=O)CNCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















